

The Toxicity Profile of Napropamide in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Napropamide*

Cat. No.: *B1676949*

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Abstract

Napropamide, a selective systemic amide herbicide, is characterized by a generally low acute toxicity profile in mammals. However, chronic exposure has been associated with specific target organ effects, including alterations in liver and uterine weight, as well as developmental effects at high doses. This technical guide provides a comprehensive overview of the acute and chronic toxicity of **Napropamide** in various mammalian species. It summarizes key toxicological metrics, details experimental methodologies based on established regulatory guidelines, and explores potential mechanistic pathways underlying the observed toxic effects. The information is presented to support further research and risk assessment of this compound.

Acute Toxicity

Napropamide exhibits low acute toxicity via oral and dermal routes of exposure in mammalian species.

Quantitative Data for Acute Toxicity

The following table summarizes the median lethal dose (LD50) and median lethal concentration (LC50) values for **Napropamide** in several mammalian species.

Species	Route of Exposure	Parameter	Value (mg/kg bw)	Reference
Rat (male)	Oral	LD50	>5000	[1]
Rat (female)	Oral	LD50	4680	[1]
Rabbit	Dermal	LD50	>4640	[1]
Guinea Pig	Dermal	LD50	>2000	[1]
Rat	Inhalation (4-hr, formulation)	LC50	>0.2 mg/L	[1]

Table 1: Summary of Acute Toxicity Data for **Napropamide**

Clinical Signs of Acute Toxicity

In acute exposure studies in rats, observed toxic effects included diarrhea, excessive tearing and urination, depression, salivation, rapid weight loss, respiratory changes, decreased blood pressure, and fluid in body cavities.[1]

Experimental Protocols for Acute Toxicity Testing

Acute toxicity studies for **Napropamide** are generally conducted in accordance with standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

A typical protocol for an acute oral toxicity study, such as OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), involves the following steps:

- **Test Animals:** Young adult rats (e.g., Sprague-Dawley strain), typically of one sex (females are often used as they are generally slightly more sensitive).
- **Housing and Acclimatization:** Animals are housed in controlled conditions with a standard diet and water ad libitum. An acclimatization period of at least five days is allowed before dosing.

- **Dosing:** The test substance is administered in a single dose by gavage. The volume administered is kept as low as practicable.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.

Chronic Toxicity

Chronic exposure to **Napropamide** has been shown to induce effects in a dose-dependent manner, with the liver and reproductive organs being identified as potential targets.

Quantitative Data for Chronic and Sub-chronic Toxicity

The following tables summarize the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from key chronic and sub-chronic toxicity studies.

Sub-chronic Toxicity

Species	Duration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Effects Observed at LOAEL	Reference
Rat	13 weeks	30	40	Reduction in uterine weight (females)	[1]
Dog	13 weeks	-	100	Decreased liver and body weight, changes in blood chemistry (males)	[1]

Table 2: Summary of Sub-chronic Toxicity Data for **Napropamide**

Chronic Toxicity and Carcinogenicity

Species	Duration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Effects Observed at LOAEL	Reference
Rat	2 years	12	48	Decreased body weight gain and liver effects	
Mouse	2 years	-	100	Decreased body weight gains	[1]
Dog	1 year	70	500	Decreased body weight and body weight gain (females)	

Table 3: Summary of Chronic Toxicity and Carcinogenicity Data for **Napropamide**

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

- **Carcinogenicity:** Two-year studies in both rats and mice did not reveal any cancer-related changes, suggesting that **Napropamide** is not likely to be carcinogenic.[\[1\]](#) The only effects noted at the highest dose (100 mg/kg/day) were decreases in body weight gains in both species.[\[1\]](#)
- **Mutagenicity:** Mutagenicity tests on bacterial cells and in mice have all produced negative results, indicating that **Napropamide** is not mutagenic.[\[1\]](#)
- **Reproductive and Developmental Toxicity:** In a three-generation study in rats, a decrease in the body weight gain of fetal pups was observed at a dose of 100 mg/kg/day.[\[1\]](#)

Developmental toxicity studies in rats have produced conflicting results, with one study showing no effects at doses over 400 mg/kg/day, while others indicated incomplete bone formation at doses as low as 25 mg/kg/day during critical periods of pregnancy.[1] In rabbits, a prenatal developmental study established a maternal NOAEL of 100 mg/kg/day and a developmental NOAEL of 1000 mg/kg/day.

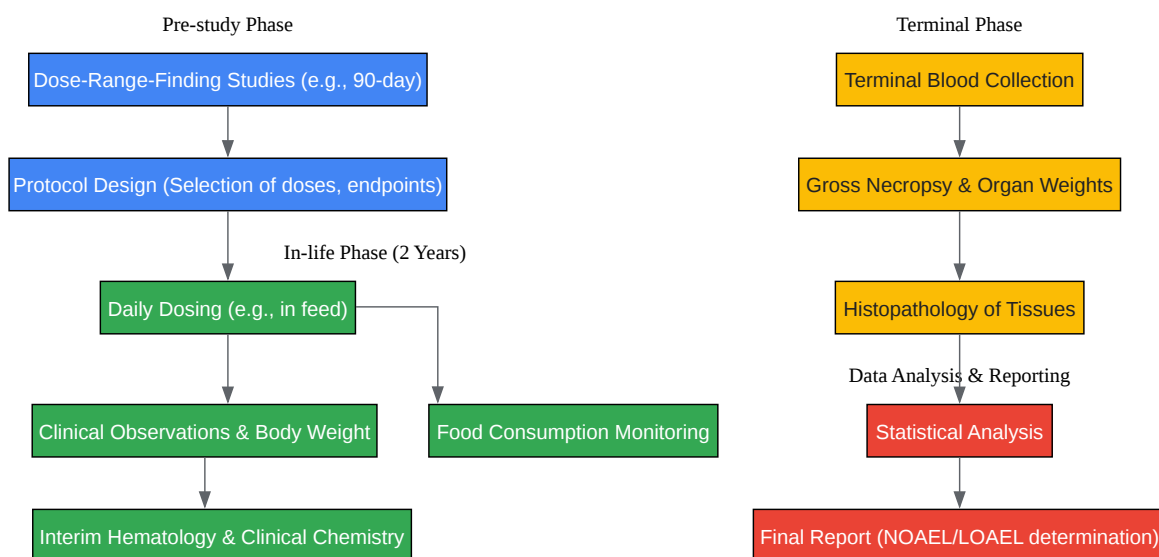
Species	Study Type	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Effects Observed at LOAEL	Reference
Rat	3-Generation Reproduction	Parental/Syst emic: 29.6- 39.4; Offspring: 29.6-39.4	Parental/Syst emic: 98.8- 130.7; Offspring: 98.8-130.7	Decreased body weight in F1 females and F2 males/female s; Decreased pup body weights	
Rabbit	Prenatal Developmental	Maternal: 100; Developmental: 1000	Maternal: 300	Decreased maternal body weight gain	

Table 4: Summary of Reproductive and Developmental Toxicity Data for **Napropamide**

Experimental Protocols for Chronic Toxicity Testing

Chronic toxicity studies are extensive and follow rigorous guidelines, such as OECD Test Guideline 452 (Chronic Toxicity Studies) and OECD Test Guideline 416 (Two-Generation Reproduction Toxicity).

The following diagram illustrates a generalized workflow for a two-year chronic toxicity and carcinogenicity study in rodents.



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Workflow for a two-year rodent chronic toxicity and carcinogenicity study.

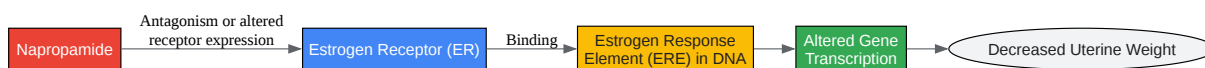
Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying **Napropamide**'s toxicity in mammals are not fully elucidated in publicly available literature. However, based on its chemical class (amide herbicide) and observed toxicological endpoints, several potential pathways can be hypothesized.

Potential for Endocrine Disruption

The observed reduction in uterine weight in female rats chronically exposed to **Napropamide** suggests a potential interaction with the endocrine system. This could occur through various mechanisms, including interference with estrogen signaling pathways.

The following diagram illustrates a generalized pathway for endocrine disruption leading to effects on reproductive tissues.



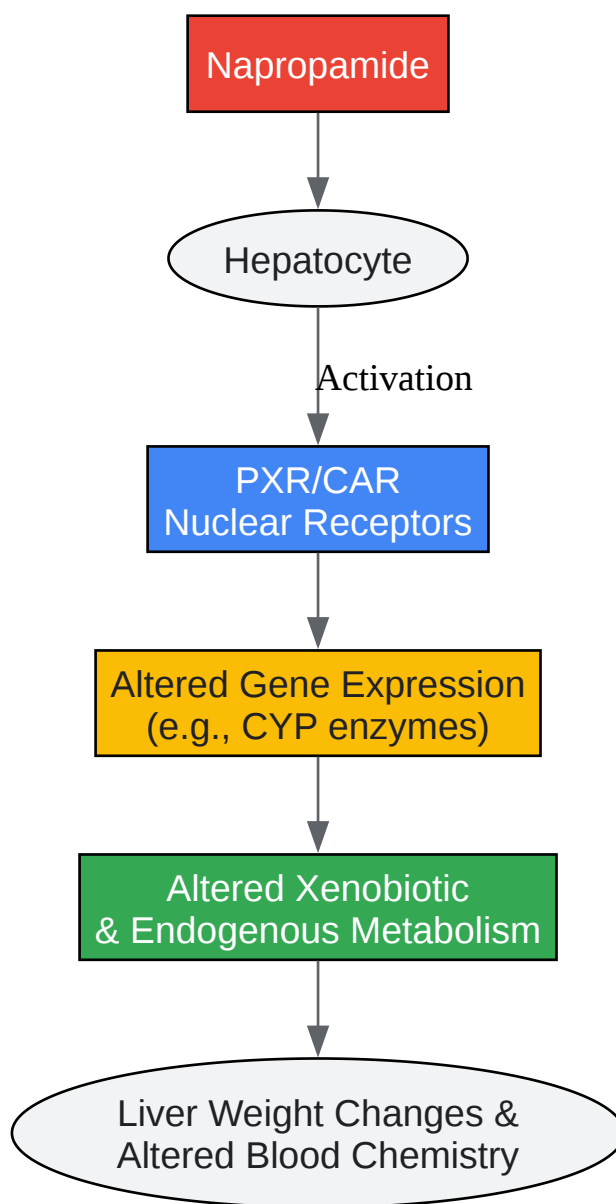
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Hypothesized endocrine disruption pathway for **Napropamide**.

Hepatic Effects and Potential for Enzyme Induction

Changes in liver weight and blood chemistry in dogs suggest that the liver is a target organ for **Napropamide**. A common response of the liver to xenobiotics is the induction of drug-metabolizing enzymes, primarily through the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).

The diagram below illustrates a generalized pathway for xenobiotic-induced liver effects.



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Hypothesized pathway for **Napropamide**-induced liver effects.

Potential Interaction with TRPA1 Channels

Recent research on amide herbicides as a class has suggested that they may induce cytotoxicity through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, leading to an influx of calcium and subsequent cellular stress. While this has not been specifically demonstrated for **Napropamide**, it represents a plausible mechanism for cellular toxicity.

Conclusion

Napropamide demonstrates a low order of acute toxicity in mammals. Chronic exposure at sufficient doses can lead to target organ effects, primarily affecting the liver and reproductive system, and can also result in developmental toxicity. While **Napropamide** is not considered to be mutagenic or carcinogenic in rodents, the observed chronic and developmental effects warrant careful consideration in risk assessment. Further research into the specific molecular signaling pathways, such as endocrine modulation and hepatic enzyme induction, would provide a more complete understanding of its toxicological profile. The data and hypothesized mechanisms presented in this guide serve as a foundation for such future investigations.

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References

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